molecular formula C9H18O4 B8714625 Ethyl 2-(1-ethoxyethoxy)propanoate CAS No. 37101-80-7

Ethyl 2-(1-ethoxyethoxy)propanoate

Cat. No. B8714625
CAS RN: 37101-80-7
M. Wt: 190.24 g/mol
InChI Key: PDPLXOZIQCYODY-UHFFFAOYSA-N
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Patent
US04781762

Procedure details

To a 250 mL flask containing 38.0 g (0.20 moles) ethyl 2-[(1'-ethoxy)ethoxy]propanoate at 23° C. is added a solution of 14.8 g (0.264 moles) KOH, 30.0 g (1.667 moles) water and 10.0 g (0.217 moles) ethanol over a 30 minute period. Maintaining ±23° C., the solution is stirred for one hour, then extracted with 20 g hexane. The aqueous phase is then stripped of all solvent under vacuum. A constant weight of 43.7 g potassium 2-[(1'-ethoxy)ethoxy]propanoate is obtained as a yellowish viscous liquid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:6][CH:7]([CH3:13])[C:8]([O:10]CC)=[O:9])[CH3:5])[CH3:2].[OH-].[K+:15].O.C(O)C>>[CH2:1]([O:3][CH:4]([O:6][CH:7]([CH3:13])[C:8]([O-:10])=[O:9])[CH3:5])[CH3:2].[K+:15] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C)OC(C)OC(C(=O)OCC)C
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
Quantity
10 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 20 g hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C)OC(C(=O)[O-])C.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.